molecular formula C22H24FN7O2 B11190781 N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine

N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine

Cat. No.: B11190781
M. Wt: 437.5 g/mol
InChI Key: MLEFKVXIQXCSFD-UHFFFAOYSA-N
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Description

N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a piperazine moiety, and a benzodioxin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine typically involves multiple steps. The process begins with the preparation of the triazine core, followed by the introduction of the piperazine and benzodioxin moieties. Common reagents used in these reactions include cyanuric chloride, 4-fluorophenylpiperazine, and 2,3-dihydro-1,4-benzodioxin-6-amine. Reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production process. These methods offer advantages in terms of reaction time, energy efficiency, and product consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes, while its anticancer properties might involve the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-6-{[4-(4-chlorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine
  • N-(4-amino-6-{[4-(4-bromophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine

Uniqueness

The uniqueness of N-(4-amino-6-{[4-(4-fluorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine lies in the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to its chloro- and bromo-substituted counterparts. The fluorine atom’s electronegativity can influence the compound’s interaction with biological targets, potentially leading to improved efficacy in therapeutic applications.

Properties

Molecular Formula

C22H24FN7O2

Molecular Weight

437.5 g/mol

IUPAC Name

2-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H24FN7O2/c23-15-1-4-17(5-2-15)30-9-7-29(8-10-30)14-20-26-21(24)28-22(27-20)25-16-3-6-18-19(13-16)32-12-11-31-18/h1-6,13H,7-12,14H2,(H3,24,25,26,27,28)

InChI Key

MLEFKVXIQXCSFD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC4=C(C=C3)OCCO4)N)C5=CC=C(C=C5)F

Origin of Product

United States

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